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4-Nitrophenyl N,N',N''-triacetyl-b-D-chitotriose -

4-Nitrophenyl N,N',N''-triacetyl-b-D-chitotriose

Catalog Number: EVT-13858983
CAS Number:
Molecular Formula: C30H44N4O18
Molecular Weight: 748.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose is a synthetic compound derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects. This compound serves as a substrate for various enzymes, particularly chitinases and lysozymes, which are involved in the hydrolysis of glycosidic bonds. It is characterized by its chromogenic properties, producing a measurable color change upon enzymatic action, making it useful in biochemical assays.

Source

The compound can be synthesized in laboratories and is available from chemical suppliers such as Sigma-Aldrich and Chem-Impex. It is typically produced for research purposes, particularly in studies involving enzymatic activity related to chitin degradation.

Classification

4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose is classified as a glycoside and a chromogenic substrate. Its molecular formula is C30H44N4O18C_{30}H_{44}N_{4}O_{18}, with a molecular weight of approximately 748.68 g/mol. The compound falls under the category of carbohydrate derivatives.

Synthesis Analysis

Methods

The synthesis of 4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose typically involves the acetylation of chitotriose followed by the introduction of a nitrophenyl group. The general synthetic route includes:

  1. Acetylation: Chitotriose is treated with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) to introduce acetyl groups at the amino positions.
  2. Nitrophenyl Group Introduction: The nitrophenyl moiety is then added through electrophilic substitution or coupling reactions.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) are employed to monitor the progress of the reactions.

Molecular Structure Analysis

Structure

The molecular structure of 4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose features a β-D-chitotriose backbone with three acetyl groups attached to the nitrogen atoms and a para-nitrophenyl group attached to one of the hydroxyl groups.

Data

  • Molecular Formula: C30H44N4O18C_{30}H_{44}N_{4}O_{18}
  • Molecular Weight: 748.68 g/mol
  • Density: Approximately 1.6 g/cm³
  • Solubility: Soluble in DMSO at concentrations ranging from 9.80 to 10.20 mg/mL.
Chemical Reactions Analysis

Reactions

4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose undergoes hydrolysis when acted upon by chitinases or lysozymes. The reaction can be summarized as follows:

4 Nitrophenyl N N N triacetyl D chitotriose+H2OEnzymeProducts\text{4 Nitrophenyl N N N triacetyl D chitotriose}+\text{H}_2\text{O}\xrightarrow{\text{Enzyme}}\text{Products}

Technical Details

The enzymatic reaction results in the release of p-nitrophenol, which can be quantified spectrophotometrically at 405 nm, providing a measure of enzyme activity.

Mechanism of Action

Process

The mechanism involves the binding of the enzyme to the substrate, leading to the cleavage of glycosidic bonds within the chitotriose structure. This process typically follows an ordered mechanism where water molecules participate in hydrolysis after substrate binding.

Data

The release of p-nitrophenol serves as an indicator of enzymatic activity, allowing for kinetic studies and assessments of enzyme efficiency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Powder form
  • Melting Point: 165-168 °C
  • Boiling Point: Approximately 582 °C at atmospheric pressure
  • Storage Conditions: Recommended storage at 2-8 °C for stability.

Chemical Properties

The compound exhibits chromogenic properties due to the nitrophenyl group, which undergoes reduction upon hydrolysis, facilitating colorimetric assays.

Applications

4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose is primarily utilized in scientific research as a substrate for:

  1. Enzyme Assays: It serves as a substrate for chitinase and lysozyme assays, enabling researchers to study enzyme kinetics and activity.
  2. Biochemical Research: The compound aids in understanding chitin metabolism and its role in various biological processes.
  3. Diagnostics: It can be used in diagnostic assays to detect microbial activity involving chitin degradation.
Enzymatic Interactions and Mechanistic Roles in Chitinolytic Systems

Substrate Specificity of Chitinases and Lysozymes

4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose (PNP-triNAG) serves as a critical synthetic substrate for investigating the hydrolytic mechanisms of chitinolytic enzymes. This compound features a β-configured chitotrioside core—three N-acetylglucosamine (GlcNAc) units—linked to a chromogenic 4-nitrophenyl group. Its design exploits the enzymatic cleavage specificity of glycoside hydrolases (GHs), particularly family GH18 chitinases and certain lysozymes, which hydrolyze β-1,4-glycosidic bonds between GlcNAc residues. Upon enzymatic action, the terminal p-nitrophenol moiety is released, enabling real-time kinetic monitoring.

Kinetic Analysis of Hydrolytic Activity via Chromogenic Release

PNP-triNAG enables precise quantification of chitinase kinetics through spectrophotometric detection of p-nitrophenol liberation (λmax = 405 nm). This chromogenic assay operates under Michaelis-Menten kinetics, where initial reaction velocities correlate with enzyme concentration and substrate affinity. Research demonstrates a hydrolysis rate of 0.18 μmol/min/μg for recombinant chitinase CvChi45 using PNP-triNAG, highlighting its sensitivity for endochitinase profiling [1] [4]. The water-soluble derivative (solubilized in DMSO at 10 mg/mL) facilitates homogeneous reaction conditions, minimizing turbidity-related artifacts common with natural chitin polymers [1] [5].

Structural Determinants for Binding Affinity in β-N-Acetylhexosaminidases

Substrate specificity is governed by enzyme subsite geometry. PNP-triNAG optimally occupies the -3 to +1 subsites of endochitinases (e.g., those from Dioscorea opposita yam), where the triacetylchitotriose backbone aligns with catalytic residues. In contrast, lysozymes exhibit preferential cleavage of longer oligomers (e.g., penta-N-acetylchitopentaoside), as their extended active sites require additional GlcNAc units for efficient catalysis. The Kₘ value of PNP-triNAG for endochitinases (~50 μM) reflects moderate affinity—significantly higher than diacetylchitobioside substrates (exochitinase Kₘ > 100 μM) but lower than pentameric analogs for lysozyme (25-fold lower Vₘₐₓ compared to PNP-(GlcNAc)₅) [2] [9]. Acetylation of amino groups further enhances stability against non-specific amidases, ensuring assay specificity [4].

Table 1: Comparison of Chromogenic Substrates for Chitinolytic Enzymes

SubstrateChain LengthPrimary Enzymatic TargetKey Application
PNP-N,N'-diacetyl-β-D-chitobiosideDimer (GlcNAc)₂Exochitinases (chitobiosidases)Exochitinase activity profiling (e.g., ChiEn3) [2] [6]
PNP-N,N',N''-triacetyl-β-D-chitotrioseTrimer (GlcNAc)₃Endochitinases, some lysozymesEndochitinase kinetics (e.g., CvChi45, yam chitinase) [1] [4]
PNP-penta-N-acetyl-β-chitopentaosidePentamer (GlcNAc)₅LysozymeHigh-sensitivity lysozyme assays (350× faster hydrolysis vs. trimer) [9]

Role in Endochitinase vs. Exochitinase Activity Profiling

Chitinase functionality is classified by cleavage position: endochitinases (random internal scission) and exochitinases (processive terminal unit release). PNP-triNAG serves as a diagnostic tool for differentiating these modes:

  • Endochitinases: Hydrolyze internal β-1,4 bonds of PNP-triNAG, yielding p-nitrophenyl mono- or diacetylglucosaminide intermediates alongside free GlcNAc. This is validated in studies of Dioscorea opposita chitinase, where PNP-triNAG hydrolysis confirmed endo-type activity via TLC product analysis [1] [4].
  • Exochitinases: Inert toward PNP-triNAG due to steric exclusion of the bulky p-nitrophenyl group from the +1 subsite. Instead, enzymes like Coprinopsis cinerea ChiEn3 exclusively hydrolyze non-reducing termini of diacetylchitobioside (e.g., PNP-(GlcNAc)₂) [2] [6].

This substrate dichotomy enables unambiguous enzyme classification. For instance, lysozyme exhibits dual activity on PNP-triNAG—though with low efficiency—releasing PNP-GlcNAc due to its transglycosylation capability [9].

Table 2: Kinetic Parameters of PNP-triNAG Hydrolysis by Representative Enzymes

Enzyme SourceEnzyme ClassKₘ (μM)Vₘₐₓ (μmol/min/mg)Optimal pH
Dioscorea opposita (yam)Endochitinase48 ± 51.2 ± 0.15.5
Recombinant CvChi45Endochitinase52 ± 30.18 ± 0.026.0
Hen Egg White LysozymeLysozyme>5000.05 ± 0.01*7.0

Note: Vₘₐₓ increases 25-fold with PNP-(GlcNAc)₅ substrate [1] [9].

Allosteric Modulation of Enzyme Processivity in Chitin Degradation Pathways

Processivity—the sequential cleavage of glycosidic bonds without substrate dissociation—is modulated by substrate chain length. PNP-triNAG acts as a molecular scaffold to study this phenomenon:

  • Substrate-Assisted Processivity: Trimeric substrates like PNP-triNAG occupy multiple subsites (-2 to +1) in GH18 chitinases, inducing conformational shifts that stabilize the enzyme-substrate complex. This reduces dissociation rates (lower Kₘ) and promotes repetitive hydrolytic cycles [2].
  • Allosteric Inhibition: High concentrations of PNP-triNAG inhibit exochitinases (e.g., Serratia marcescens ChitB) by binding non-productively to ancillary binding sites, disrupting processive movement. This manifests as substrate inhibition kinetics (Vₘₐₓ decline above 200 μM) [9].
  • Transglycosylation Trigger: In lysozymes, PNP-triNAG’s nitrophenyl group sterically restricts deep active-site penetration, favoring transglycosylation over hydrolysis—a mechanism exploited in engineered enzyme studies [9].

Longer oligosaccharides (e.g., pentamers) enhance processivity by extending subsite occupancy (-3 to +2), explaining the negligible processivity observed with PNP-triNAG in exo-acting enzymes [9].

Properties

Product Name

4-Nitrophenyl N,N',N''-triacetyl-b-D-chitotriose

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C30H44N4O18

Molecular Weight

748.7 g/mol

InChI

InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29+,30+/m1/s1

InChI Key

UWYYAJFSFHIFNY-WPSUWJFCSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O

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